(3-Propyloxetan-3-yl)methyl 4-iodobenzoate

Lipophilicity Drug Design Physicochemical Properties

(3-Propyloxetan-3-yl)methyl 4-iodobenzoate (CAS 118546-18-2) is a bifunctional chemical intermediate combining an oxetane heterocycle with a para-iodobenzoate ester. The oxetane ring serves as a metabolically stable, polar isostere for gem-dimethyl and carbonyl groups in drug discovery, while the aryl iodide enables versatile cross-coupling reactivity (Suzuki, Sonogashira, Heck) for late-stage diversification.

Molecular Formula C14H17IO3
Molecular Weight 360.19 g/mol
CAS No. 118546-18-2
Cat. No. B3217939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Propyloxetan-3-yl)methyl 4-iodobenzoate
CAS118546-18-2
Molecular FormulaC14H17IO3
Molecular Weight360.19 g/mol
Structural Identifiers
SMILESCCCC1(COC1)COC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C14H17IO3/c1-2-7-14(8-17-9-14)10-18-13(16)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3
InChIKeyDQCIHZKPGUJKAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3-Propyloxetan-3-yl)methyl 4-iodobenzoate (CAS 118546-18-2) for Medicinal Chemistry and Cross-Coupling Applications


(3-Propyloxetan-3-yl)methyl 4-iodobenzoate (CAS 118546-18-2) is a bifunctional chemical intermediate combining an oxetane heterocycle with a para-iodobenzoate ester . The oxetane ring serves as a metabolically stable, polar isostere for gem-dimethyl and carbonyl groups in drug discovery, while the aryl iodide enables versatile cross-coupling reactivity (Suzuki, Sonogashira, Heck) for late-stage diversification [1]. With a molecular formula of C14H17IO3, a molecular weight of 360.19 g/mol, a computed LogP of 3.26, and a topological polar surface area (TPSA) of 35.53 Ų, it occupies a distinct physicochemical space compared to simpler iodobenzoate esters or non-iodinated oxetane analogs [2].

Why a Generic Oxetane or Simple Iodobenzoate Cannot Replace (3-Propyloxetan-3-yl)methyl 4-iodobenzoate in Structure-Activity Programs


Substituting this compound with a simpler analog such as ethyl 4-iodobenzoate or a non-iodinated oxetane eliminates the synergistic combination of functionalities that defines its utility. The oxetane ring is not an inert linker; its presence modulates lipophilicity, aqueous solubility, and metabolic stability in a context-dependent manner, with literature reporting solubility increases by a factor of 4 to over 4000 when an oxetane replaces a gem-dimethyl group [1]. Simultaneously, the para-iodo substituent is essential for cross-coupling diversification—a reactivity handle absent in non-halogenated analogs. The 3-propyl chain on the oxetane further differentiates it from 3-methyl or 3-ethyl congeners by offering increased lipophilicity and steric bulk, which can critically alter target binding or pharmacokinetic profiles. Using a generic alternative risks losing one or more of these integrated design elements, compromising the intended structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for (3-Propyloxetan-3-yl)methyl 4-iodobenzoate Against Closest Analogs


Increased Lipophilicity vs. Ethyl 4-Iodobenzoate Driven by Oxetane-Propyl Motif

The target compound exhibits a computed LogP of 3.26, which is 0.79 log units higher than that of ethyl 4-iodobenzoate (LogP 2.47), a common non-oxetane comparator . This increase in lipophilicity is attributable to the combined effect of the oxetane ring and the 3-propyl substituent, which together add significant hydrophobic surface area relative to a simple ethyl ester. In medicinal chemistry, this LogP shift can translate to improved membrane permeability for intracellular targets, while remaining within drug-like space (LogP < 5).

Lipophilicity Drug Design Physicochemical Properties

Higher Topological Polar Surface Area (TPSA) vs. Non-Oxetane Iodobenzoates Indicating Improved Solubility Potential

The target compound has a TPSA of 35.53 Ų, compared to 26.30 Ų for ethyl 4-iodobenzoate . This 9.23 Ų increase is contributed by the oxetane ring oxygen, which provides additional hydrogen bond acceptor capacity (3 H-bond acceptors vs. 2 for the comparator). In drug design, a TPSA increase in this range is associated with improved aqueous solubility without sacrificing passive permeability—a key advantage for achieving favorable ADME profiles. The class-level evidence from oxetane medicinal chemistry literature confirms that oxetane incorporation can increase aqueous solubility by 4-fold to over 4000-fold when replacing gem-dimethyl groups.

Solubility Drug-Likeness Polar Surface Area

Class-Level Metabolic Stability Advantage of Oxetane-Containing Scaffolds Over Gem-Dimethyl and Carbonyl Isosteres

While no direct metabolic stability data for the target compound is available, the oxetane motif provides a well-characterized class-level advantage. According to the foundational review by Wuitschik et al. (2010), substituting a gem-dimethyl group with an oxetane reduces the rate of metabolic degradation in most cases, while simultaneously increasing aqueous solubility by 4- to 4000-fold [1]. This dual benefit is unique to oxetanes among common isosteres and is not observed with simple alkyl ester analogs like ethyl 4-iodobenzoate, which lack the constrained cyclic ether and are susceptible to esterase-mediated hydrolysis without the stabilizing influence of the oxetane ring on nearby functional groups. More than half of a library of 3-aryloxetanes were found unreactive with glutathione upon incubation with human liver microsomes (HLM) and NADPH [2].

Metabolic Stability Oxetane Isostere ADME

Distinct Lipophilicity Profile vs. 3,5-Difluorobenzoate Oxetane Analog for Tailored Property Optimization

Compared to the 3,5-difluorobenzoate analog (CAS 1401904-30-0), which has a reported LogP of 3.2, the target compound (LogP 3.26) offers near-identical lipophilicity but with a fundamentally different aromatic substitution pattern [1]. The para-iodo substituent provides a heavy atom handle for X-ray crystallography and a reactive site for transition metal-catalyzed cross-coupling, whereas the 3,5-difluoro analog introduces electron-withdrawing fluorine atoms that modulate aromatic ring electronics without offering a similar synthetic diversification handle. The p-iodo group also contributes to halogen bonding potential, which is absent in the fluorinated comparator. This differentiation enables researchers to select between these building blocks based on the desired downstream chemistry—cross-coupling vs. metabolic blocking.

Lipophilic Efficiency Property Tuning Fluorinated Comparators

Recommended Application Scenarios for (3-Propyloxetan-3-yl)methyl 4-iodobenzoate Based on Quantitative Differentiation Evidence


Late-Stage Diversification of Oxetane-Containing Drug Candidates via Suzuki-Miyaura Cross-Coupling

The para-iodo substituent enables Pd-catalyzed cross-coupling with aryl or heteroaryl boronic acids, allowing the rapid generation of biaryl libraries from a common oxetane intermediate. This is a core application where the compound's iodine handle differentiates it from non-halogenated or fluorinated oxetane analogs, which cannot participate in such transformations directly . The oxetane ring's established ability to improve solubility (4-4000× over gem-dimethyl) and metabolic stability provides intrinsic ADME advantages to the resulting biaryl products compared to those derived from simple ethyl iodobenzoate .

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity and Hydrogen Bond Acceptors for Intracellular Targets

With a LogP of 3.26 and TPSA of 35.53 Ų, this compound occupies an attractive region of drug-like chemical space—more lipophilic than ethyl 4-iodobenzoate (LogP 2.47) for membrane permeability, yet with a higher polar surface area (35.53 vs. 26.30 Ų) that predicts better solubility . It is well-suited as a fragment or building block in programs targeting intracellular proteins where both permeability and solubility are required. The 3-propyl chain also provides a defined steric footprint that can be exploited for hydrophobic pocket occupancy.

Synthesis of Iodinated Aroyloxy Ester Libraries for X-Ray Contrast Agent Research

The compound belongs to the iodinated aroyloxy ester class, which has been patented for use as X-ray contrast agents in diagnostic imaging . The presence of the iodine atom provides the necessary X-ray attenuation, while the oxetane ring may offer formulation advantages through improved solubility compared to simpler iodinated benzoates. The propyl substituent allows for the systematic exploration of lipophilicity effects on biodistribution and clearance profiles within this compound class.

Quote Request

Request a Quote for (3-Propyloxetan-3-yl)methyl 4-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.